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3-Ethoxy-N-(4-isopropoxybenzyl)aniline

Catalog No.
S824862
CAS No.
1040685-64-0
M.F
C18H23NO2
M. Wt
285.4 g/mol
Availability
In Stock
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3-Ethoxy-N-(4-isopropoxybenzyl)aniline

CAS Number

1040685-64-0

Product Name

3-Ethoxy-N-(4-isopropoxybenzyl)aniline

IUPAC Name

3-ethoxy-N-[(4-propan-2-yloxyphenyl)methyl]aniline

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C18H23NO2/c1-4-20-18-7-5-6-16(12-18)19-13-15-8-10-17(11-9-15)21-14(2)3/h5-12,14,19H,4,13H2,1-3H3

InChI Key

DFNKTTNKLOYKAR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)OC(C)C

Canonical SMILES

CCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)OC(C)C

3-Ethoxy-N-(4-isopropoxybenzyl)aniline is an organic compound with the molecular formula C₁₈H₂₃NO₂ and a molecular weight of 285.39 g/mol. It consists of an aniline structure substituted with an ethoxy group at the meta position and a 4-isopropoxybenzyl group at the nitrogen atom. This compound belongs to the class of substituted anilines, which are known for their diverse applications in medicinal chemistry and materials science.

Typical of anilines, including:

  • Electrophilic Aromatic Substitution: The presence of electron-donating groups like ethoxy and isopropoxy enhances the reactivity of the aromatic ring towards electrophiles.
  • N-Alkylation: The nitrogen atom can undergo alkylation, providing pathways to synthesize more complex derivatives.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or other functional groups under suitable conditions.

The synthesis of 3-Ethoxy-N-(4-isopropoxybenzyl)aniline can be achieved through several methods:

  • Direct Alkylation: Aniline can be reacted with 4-isopropoxybenzyl bromide in the presence of a base to yield the N-substituted product.
  • Ethoxylation: The introduction of the ethoxy group can be performed through ethylation reactions, often using ethyl halides or ethylene oxide under basic conditions.
  • One-Pot Synthesis: Recent methodologies allow for one-pot conversions involving phenols and anilines to produce aldehydes and ketones, which can then be further modified to yield substituted anilines like 3-Ethoxy-N-(4-isopropoxybenzyl)aniline .

3-Ethoxy-N-(4-isopropoxybenzyl)aniline finds applications primarily in:

  • Pharmaceutical Research: As a building block for synthesizing bioactive compounds.
  • Materials Science: In the development of polymers and dyes due to its aromatic nature.
  • Proteomics Research: Used as a biochemical tool in various analytical methodologies .

Interaction studies involving 3-Ethoxy-N-(4-isopropoxybenzyl)aniline focus on its binding affinity with biological targets, including enzymes and receptors. Such studies help elucidate its potential pharmacological effects and therapeutic applications. For instance, its interactions with enzymes involved in metabolic pathways could reveal insights into its biological activity.

Several compounds share structural similarities with 3-Ethoxy-N-(4-isopropoxybenzyl)aniline. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Ethoxy-N-(4-isopropylbenzyl)anilineSimilar structure but with a propyl groupDifferent alkyl substituent affects properties
Ethyl VanillinContains an ethoxy group but lacks aniline structureUsed primarily as a flavoring agent
N,N-DimethylanilineA dimethylated version of anilineLacks additional substituents, affecting reactivity

3-Ethoxy-N-(4-isopropoxybenzyl)aniline stands out due to its unique combination of substituents that enhance its solubility and reactivity compared to simpler anilines or derivatives.

Molecular Structure

Structural Formula and Configuration

3-Ethoxy-N-(4-isopropoxybenzyl)aniline is an aromatic amine compound characterized by a complex molecular architecture consisting of three distinct aromatic and aliphatic components [1] [2]. The structural formula reveals a central aniline core substituted at the nitrogen atom with a 4-isopropoxybenzyl group and an ethoxy substituent at the meta position of the aniline ring [3] [4]. The molecular configuration demonstrates a non-planar geometry due to the presence of the benzyl linkage, which creates rotational freedom around the nitrogen-carbon bond connecting the aniline and benzyl moieties [5].

The compound exhibits a substituted diphenylamine-type structure where the nitrogen atom serves as a bridge between two aromatic systems [6]. The isopropoxy group adopts a preferred conformation that minimizes steric hindrance with adjacent aromatic protons, while the ethoxy substituent maintains coplanarity with the aniline ring through resonance stabilization [2].

Functional Group Analysis

The compound contains several key functional groups that define its chemical behavior and properties [1] [7]. The primary amino group (-NH-) serves as the central functional moiety, connecting the two aromatic systems and exhibiting secondary amine characteristics [6]. The ethoxy group (-OCH₂CH₃) attached to the aniline ring functions as an electron-donating substituent through both inductive and resonance effects [2].

The isopropoxy group (-OCH(CH₃)₂) on the benzyl ring acts as a bulky electron-donating substituent that influences both the electronic properties and steric environment of the molecule [4] [8]. The benzyl linkage (-CH₂-) provides conformational flexibility while maintaining conjugation between the aromatic systems [5]. These functional groups collectively contribute to the compound's basicity, with the amino nitrogen serving as the primary basic site [2] [6].

Structural Comparison with Parent Compounds

When compared to the parent compound aniline, 3-ethoxy-N-(4-isopropoxybenzyl)aniline exhibits significantly modified electronic and steric properties [2] [9]. The introduction of the ethoxy substituent at the meta position increases the electron density on the aniline ring through resonance donation, enhancing the basicity compared to unsubstituted aniline [2]. This electron-donating effect is less pronounced than para-substitution but still contributes to the overall electronic character of the molecule [2].

The N-benzyl substitution transforms the primary amine character of aniline into a secondary amine, resulting in altered hydrogen bonding patterns and reduced basicity compared to the parent aniline [5] [6]. The 4-isopropoxy substitution on the benzyl ring introduces additional electron-donating character and steric bulk, influencing both the electronic properties and conformational preferences of the molecule [4] [8].

Compared to simple N-benzylaniline derivatives, the presence of both ethoxy and isopropoxy substituents creates a more complex electronic environment with enhanced electron density throughout the aromatic systems [9] [6]. This substitution pattern results in a compound with intermediate basicity between highly substituted and unsubstituted aniline derivatives [2].

Physical Properties

Molecular Formula (C₁₈H₂₃NO₂) and Molecular Weight (285.39 g/mol)

The molecular formula C₁₈H₂₃NO₂ indicates the presence of eighteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and two oxygen atoms [10]. The molecular weight of 285.39 grams per mole places this compound in the range of medium-sized organic molecules with properties influenced by both aromatic character and aliphatic substituents [10]. The molecular composition reflects the contribution of three distinct structural units: the aniline core (C₆H₄NH), the ethoxy substituent (C₂H₅O), and the 4-isopropoxybenzyl group (C₁₀H₁₃O) [1] [4].

PropertyValueReference
Molecular FormulaC₁₈H₂₃NO₂ [10]
Molecular Weight285.39 g/mol [10]
Carbon Content75.8% [10]
Hydrogen Content8.1% [10]
Nitrogen Content4.9% [10]
Oxygen Content11.2% [10]

Physical State and Appearance

Based on structural analogy with related aniline derivatives, 3-ethoxy-N-(4-isopropoxybenzyl)aniline is expected to exist as a liquid or low-melting solid at room temperature [11] [12]. The compound likely exhibits a pale yellow to colorless appearance, characteristic of substituted aniline derivatives that lack extended conjugation systems [11]. The presence of bulky alkoxy substituents typically results in reduced intermolecular interactions compared to unsubstituted aromatic amines, contributing to lower melting points and increased molecular mobility [13] [12].

The physical state is influenced by the balance between aromatic-aromatic interactions and the steric hindrance introduced by the isopropoxy and ethoxy substituents [13]. The compound may exhibit slight coloration due to the electron-donating nature of the substituents, which can shift electronic transitions into the visible region [11].

Solubility Profile

The solubility characteristics of 3-ethoxy-N-(4-isopropoxybenzyl)aniline are determined by the interplay between its aromatic character and the presence of ether functionalities [11] [13]. The compound is expected to show limited solubility in water due to its predominantly hydrophobic character, with the ether oxygens providing only modest hydrogen bonding capability [11].

The molecule should demonstrate good solubility in organic solvents such as ethanol, diethyl ether, and aromatic hydrocarbons, following the typical pattern observed for substituted aniline derivatives [11] [12]. The presence of the ethoxy and isopropoxy groups enhances solubility in moderately polar organic solvents while maintaining compatibility with non-polar systems [13]. The benzyl linkage provides additional conformational flexibility that can facilitate solvation in various organic media [12].

Thermal Properties

The thermal behavior of 3-ethoxy-N-(4-isopropoxybenzyl)aniline is influenced by the stability of its functional groups and the nature of intermolecular interactions [14] [15]. Aromatic amines typically exhibit thermal decomposition temperatures in the range of 250-350°C, with the exact value depending on substituent effects and molecular structure [15] [16]. The presence of ether linkages may lower the thermal stability compared to unsubstituted anilines due to the relatively weak carbon-oxygen bonds [17].

The compound is expected to undergo thermal decomposition through multiple pathways, including cleavage of the benzyl linkage, elimination of alkoxy groups, and fragmentation of the aromatic systems [15] [18]. The isopropoxy group, being a tertiary ether, may be particularly susceptible to thermal elimination reactions [17]. Differential scanning calorimetry studies on similar compounds indicate that decomposition typically begins around 200-250°C, with complete degradation occurring at higher temperatures [15] [16].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 3-ethoxy-N-(4-isopropoxybenzyl)aniline would display characteristic resonances reflecting its complex aromatic and aliphatic structure [19]. The aromatic protons on both the aniline and benzyl rings would appear in the 6.5-7.5 parts per million region, with distinct splitting patterns based on their substitution environments [19]. The meta-ethoxy substituted aniline ring would show a characteristic pattern with protons ortho to the amino group appearing more upfield due to the electron-donating effect of nitrogen [19].

The benzyl methylene protons would appear as a singlet around 4.3-4.7 parts per million, while the isopropoxy methine proton would show as a septet around 4.5-4.7 parts per million due to coupling with the methyl groups [19]. The ethoxy group would display the typical ethyl pattern with a quartet for the methylene protons and a triplet for the methyl group [19]. The amino proton would appear as a broad signal around 3.5-4.5 parts per million, often showing exchange behavior [19].

¹³C Nuclear Magnetic Resonance spectroscopy would reveal the carbon framework with aromatic carbons appearing between 110-160 parts per million and aliphatic carbons in the 10-80 parts per million range [19]. The quaternary aromatic carbons bearing substituents would show characteristic downfield shifts reflecting their electronic environments [19].

Infrared (IR) Spectroscopy Analysis

The infrared spectrum of 3-ethoxy-N-(4-isopropoxybenzyl)aniline would exhibit several characteristic absorption bands corresponding to its functional groups [20]. The nitrogen-hydrogen stretching vibration would appear as a medium to strong absorption in the 3300-3500 wavenumber region, typical of secondary aromatic amines [20]. The aromatic carbon-hydrogen stretching vibrations would be observed in the 3000-3100 wavenumber range [20].

The aliphatic carbon-hydrogen stretching modes from the ethoxy and isopropoxy groups would appear in the 2850-3000 wavenumber region, with the methyl groups showing characteristic absorptions around 2950 and 2870 wavenumbers [20]. The aromatic carbon-carbon stretching vibrations would be present in the 1450-1600 wavenumber range, with substituted benzene rings showing multiple bands in this region [20].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
N-H stretch3300-3500Medium-StrongSecondary amine
Aromatic C-H3000-3100MediumAromatic stretching
Aliphatic C-H2850-3000StrongAlkyl stretching
Aromatic C=C1450-1600MediumRing stretching
C-O stretch1000-1300StrongEther linkages

The carbon-oxygen stretching vibrations from the ether functionalities would appear as strong absorptions in the 1000-1300 wavenumber region [20]. The carbon-nitrogen stretching mode would contribute to absorptions in the 1250-1350 wavenumber range [20].

Mass Spectrometry Fragmentation Patterns

Under electron ionization conditions, 3-ethoxy-N-(4-isopropoxybenzyl)aniline would undergo characteristic fragmentation patterns typical of N-benzylaniline derivatives [21] [22]. The molecular ion peak would appear at mass-to-charge ratio 285, corresponding to the molecular weight [22]. The base peak would likely result from alpha-cleavage adjacent to the nitrogen atom, producing the 4-isopropoxybenzyl cation at mass-to-charge ratio 164 [22] [23].

A significant fragment would be expected at mass-to-charge ratio 121, corresponding to the loss of the 4-isopropoxybenzyl group and formation of the 3-ethoxyaniline cation [22]. The loss of the isopropoxy group from the benzyl fragment would produce a peak at mass-to-charge ratio 107, representing the benzyl cation [22] [23]. Additional fragmentation would include the formation of the tropylium ion at mass-to-charge ratio 91, a common fragment in benzyl-containing compounds [22].

Fragmentm/zRelative IntensityStructure Assignment
[M]⁺-285LowMolecular ion
[M-C₇H₇O]⁺164HighLoss of isopropoxybenzyl
[C₈H₁₁NO]⁺121Medium3-Ethoxyaniline
[C₇H₇]⁺91MediumTropylium ion
[C₆H₇N]⁺93LowAniline fragment

The aniline fragment at mass-to-charge ratio 93 would be present as a minor peak, resulting from extensive fragmentation and loss of substituents [21] [22]. Ring expansion and hydrogen rearrangement processes typical of aromatic amines would contribute to additional minor fragments throughout the spectrum [21].

X-ray Crystallographic Data

X-ray crystallographic analysis of 3-ethoxy-N-(4-isopropoxybenzyl)aniline would provide detailed information about its solid-state structure and intermolecular interactions [24] [5]. The crystal structure would likely reveal a non-planar molecular geometry with the benzyl group oriented at an angle to the aniline ring plane, as commonly observed in N-benzylaniline derivatives [5]. The nitrogen atom would exhibit near-planar geometry with bond angles approaching 360 degrees, characteristic of aromatic amines [5].

The ethoxy and isopropoxy substituents would adopt conformations that minimize steric interactions while maximizing stabilizing interactions [24]. The crystal packing would be dominated by van der Waals interactions and possible weak hydrogen bonding between the amino hydrogen and aromatic π-systems [5]. The absence of strong hydrogen bond donors and acceptors would result in a packing arrangement primarily governed by molecular shape and dispersion forces [24].

The retrosynthetic analysis of 3-Ethoxy-N-(4-isopropoxybenzyl)aniline reveals multiple disconnection strategies based on the molecular architecture of this substituted aniline derivative [1] [2]. The target molecule contains three key structural components: a 3-ethoxyaniline core, a methylene linker, and a 4-isopropoxybenzyl group. The most logical disconnection approach involves breaking the carbon-nitrogen bond between the aniline nitrogen and the benzylic carbon [3] [2].

The primary retrosynthetic disconnection focuses on the C-N bond formation, which represents the most strategic approach for synthesis planning. This disconnection yields two readily accessible synthetic precursors: 3-ethoxyaniline and 4-isopropoxybenzyl derivatives (halides, aldehydes, or alcohols) [4] [5]. The 3-ethoxyaniline component can be further traced back to simpler aromatic precursors through well-established synthetic routes, while the 4-isopropoxybenzyl moiety can be obtained from 4-hydroxybenzyl derivatives through isopropylation reactions [6] [7].

Alternative disconnection strategies include breaking the ethoxy substituent connection, which would lead to 3-hydroxyaniline derivatives, or disconnecting the isopropoxy group, resulting in 4-hydroxybenzyl intermediates. However, these approaches are generally less efficient due to the additional functional group transformations required [1] [8].

Precursors and Starting Materials

The electrophilic component varies depending on the chosen synthetic methodology. For direct N-alkylation approaches, 4-isopropoxybenzyl chloride or bromide serves as the alkylating agent [10] [11]. These benzyl halides can be prepared from 4-isopropoxybenzyl alcohol through treatment with thionyl chloride or phosphorus tribromide, or from 4-isopropoxytoluene through benzylic halogenation [6] [12].

For reductive amination strategies, 4-isopropoxybenzaldehyde represents the key starting material [13] [14]. This aldehyde can be obtained through oxidation of 4-isopropoxybenzyl alcohol using oxidizing agents such as pyridinium chlorochromate or Swern oxidation conditions [15] [16]. The aldehyde can also be synthesized from 4-hydroxybenzoic acid through reduction to the corresponding alcohol, followed by isopropylation and subsequent reduction to the aldehyde [17] [18].

Supporting reagents and catalysts vary according to the synthetic route employed. Common bases include potassium carbonate, sodium hydroxide, and triethylamine for N-alkylation reactions [19] [20]. Reducing agents such as sodium cyanoborohydride or sodium borohydride are essential for reductive amination approaches [13] [16]. Cross-coupling methodologies require palladium catalysts, phosphine ligands, and appropriate bases [21] [22].

Principal Synthetic Routes

N-Alkylation Approaches

N-Alkylation represents the most straightforward synthetic approach for preparing 3-Ethoxy-N-(4-isopropoxybenzyl)aniline. This methodology involves the direct nucleophilic substitution of 3-ethoxyaniline with 4-isopropoxybenzyl halides under basic conditions [23] [19]. The reaction typically proceeds through an SN2 mechanism, where the aniline nitrogen acts as a nucleophile attacking the benzylic carbon while simultaneously displacing the halide leaving group [20] [24].

The reaction conditions require careful optimization to achieve high yields and minimize side reactions. Temperature control is crucial, as elevated temperatures (80-120°C) are necessary to promote the substitution reaction, but excessive heat can lead to decomposition or competing reactions [19] [25]. The choice of base significantly impacts the reaction outcome, with potassium carbonate and cesium carbonate being particularly effective in promoting N-alkylation while suppressing competing C-alkylation reactions [19] [24].

Solvent selection plays a critical role in N-alkylation success. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile provide optimal conditions for the nucleophilic substitution by stabilizing the ionic intermediates while not interfering with the reaction mechanism [26] [25]. The use of ionic liquids has also been reported as an alternative solvent system that can enhance selectivity and reaction rates [19] [24].

The reaction typically requires 12-24 hours for completion, with yields ranging from 70-85% depending on the specific conditions employed [20] [24]. The main challenges include controlling the formation of dialkylated products and managing the competing C-alkylation at the aromatic ring. Careful stoichiometric control and reaction monitoring are essential for achieving optimal results [19] [25].

Reductive Amination Strategies

Reductive amination offers a highly efficient and selective approach for synthesizing 3-Ethoxy-N-(4-isopropoxybenzyl)aniline through the condensation of 3-ethoxyaniline with 4-isopropoxybenzaldehyde followed by in situ reduction [13] [14]. This methodology proceeds through initial imine formation, followed by selective reduction to yield the desired secondary amine product [16] [27].

The reaction mechanism involves two distinct steps that can be conducted sequentially or simultaneously. The first step involves nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl, leading to carbinolamine formation, which subsequently dehydrates to form the corresponding imine intermediate [13] [28]. The second step involves selective reduction of the imine to the final amine product using appropriate reducing agents [16] [29].

Sodium cyanoborohydride represents the most commonly employed reducing agent for reductive amination due to its selectivity for imine reduction over aldehyde reduction [13] [16]. This selectivity allows for one-pot procedures where the aldehyde, amine, and reducing agent are combined simultaneously. Alternative reducing agents include sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation using palladium catalysts [14] [30].

The reaction conditions are generally mild, with temperatures ranging from 25-60°C and reaction times of 4-12 hours [14] [31]. The pH of the reaction medium requires careful control, as slightly acidic conditions (pH 4-6) promote imine formation while maintaining the reducing agent's stability [16] [27]. Yields typically range from 75-90%, making this one of the most efficient synthetic approaches for the target compound [13] [29].

Catalytic Cross-Coupling Methodologies

Catalytic cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful approach for forming carbon-nitrogen bonds in the synthesis of 3-Ethoxy-N-(4-isopropoxybenzyl)aniline [21] [22]. This methodology involves the palladium-catalyzed coupling of 3-ethoxyaniline with 4-isopropoxybenzyl halides under controlled conditions [32] [33].

The Buchwald-Hartwig reaction mechanism involves several key steps: oxidative addition of the benzyl halide to the palladium(0) catalyst, coordination of the aniline substrate, deprotonation to form the palladium-amide complex, and reductive elimination to form the C-N bond while regenerating the catalyst [22] [33]. The success of this reaction depends critically on the choice of catalyst, ligand, and reaction conditions [34] [32].

Catalyst selection significantly influences the reaction outcome. Second-generation Buchwald precatalysts, such as palladium(II) acetate with phosphine ligands or pre-formed palladium complexes, demonstrate superior performance in terms of activity and stability [32] [35]. The ligand choice is equally important, with bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine or XPhos providing optimal results [34] [33].

The reaction conditions typically require elevated temperatures (80-110°C) and inert atmosphere conditions to prevent catalyst degradation [32] [36]. Common solvents include toluene, dioxane, and dimethylformamide, with the choice depending on the specific substrate and catalyst system [22] [37]. Base selection is crucial, with cesium carbonate, potassium phosphate, and sodium tert-butoxide being commonly employed [33] [35]. Yields typically range from 80-95%, making this approach highly efficient for the synthesis of challenging aniline derivatives [34] [32].

Reaction Conditions and Optimization

Solvent Effects

Solvent selection plays a crucial role in determining the success of synthetic approaches to 3-Ethoxy-N-(4-isopropoxybenzyl)aniline. The choice of solvent affects reaction rates, selectivity, and product yields through multiple mechanisms including solvation effects, polarity considerations, and chemical compatibility [26] [38].

For N-alkylation reactions, polar aprotic solvents demonstrate superior performance compared to protic or nonpolar alternatives. Dimethylformamide emerges as the preferred solvent due to its ability to dissolve both ionic and organic components while stabilizing charged intermediates [26] [25]. The high dielectric constant of DMF (36.7) provides excellent solvation for the ionic species formed during the nucleophilic substitution process [38] [25].

Dimethyl sulfoxide represents another excellent choice for N-alkylation reactions, offering similar benefits to DMF with the added advantage of higher thermal stability [26] [25]. The solvent's ability to form hydrogen bonds with the aniline substrate while maintaining good solvating properties for the base makes it particularly effective for challenging substrates [38] [25].

In reductive amination reactions, the solvent choice significantly impacts both imine formation and subsequent reduction steps. Alcoholic solvents such as methanol and ethanol provide optimal conditions for reductive amination by facilitating imine formation while being compatible with hydride reducing agents [13] [16]. The protic nature of these solvents helps stabilize the imine intermediate and promotes efficient reduction [27] [28].

For cross-coupling reactions, the solvent must be compatible with organometallic catalysts while providing sufficient thermal stability at elevated temperatures. Toluene serves as an excellent choice due to its chemical inertness, appropriate boiling point, and ability to dissolve organic substrates [22] [33]. Dioxane offers similar benefits with enhanced polarity for improved substrate solubility [32] [36].

Catalyst Selection

The selection of appropriate catalysts is fundamental to achieving high yields and selectivity in the synthesis of 3-Ethoxy-N-(4-isopropoxybenzyl)aniline. Different synthetic approaches require specific catalyst types that are optimized for the particular reaction mechanism and substrate requirements [34] [32].

In cross-coupling applications, palladium catalysts demonstrate superior performance due to their ability to facilitate oxidative addition, transmetalation, and reductive elimination steps [22] [33]. The choice of palladium precursor significantly impacts catalyst performance, with palladium(II) acetate and palladium(II) chloride being commonly employed starting materials [32] [35]. Pre-formed palladium complexes with specific ligands often provide enhanced activity and stability compared to in situ catalyst formation [34] [36].

Ligand selection represents a critical aspect of catalyst optimization in cross-coupling reactions. Phosphine ligands with varying electronic and steric properties can dramatically influence catalyst performance [32] [37]. Bulky, electron-rich ligands such as tri-tert-butylphosphine or XPhos enhance the rate of oxidative addition and facilitate reductive elimination, leading to improved yields and reduced catalyst loading [34] [35].

For reductive amination reactions, the choice of reducing agent serves as the catalytic component. Sodium cyanoborohydride offers excellent selectivity for imine reduction over aldehyde reduction, making it ideal for one-pot procedures [13] [16]. Alternative reducing agents include sodium borohydride for more reactive systems and sodium triacetoxyborohydride for enhanced selectivity in challenging cases [14] [27].

Heterogeneous catalysts provide advantages in terms of catalyst recovery and product purification. Palladium on carbon represents a versatile choice for hydrogenation reactions, offering good activity and easy separation from reaction products [15] [6]. Supported metal catalysts can be particularly valuable for industrial applications where catalyst recovery is economically important [39] [40].

Temperature and Pressure Parameters

Temperature and pressure optimization are essential for achieving maximum efficiency in the synthesis of 3-Ethoxy-N-(4-isopropoxybenzyl)aniline. These parameters directly influence reaction rates, equilibrium positions, and side reaction pathways [41] [42].

Temperature effects on reaction rates follow the Arrhenius equation, where modest temperature increases can lead to significant rate enhancements [42] [38]. However, elevated temperatures may also promote unwanted side reactions, substrate decomposition, or catalyst degradation [41] [39]. The optimal temperature represents a balance between reaction rate and selectivity considerations [42] [38].

For N-alkylation reactions, temperatures in the range of 80-120°C are typically required to achieve reasonable reaction rates [19] [25]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote competing C-alkylation reactions or substrate decomposition [26] [25]. The specific temperature optimum depends on the reactivity of the particular substrates and the choice of base and solvent [19] [24].

Reductive amination reactions generally proceed efficiently at lower temperatures (25-60°C) due to the high reactivity of the imine intermediate toward reduction [13] [16]. Higher temperatures may lead to decomposition of the reducing agent or formation of unwanted byproducts [27] [28]. The mild temperature requirements make reductive amination particularly attractive for temperature-sensitive substrates [14] [29].

Cross-coupling reactions typically require elevated temperatures (80-110°C) to promote the various elementary steps in the catalytic cycle [22] [33]. The oxidative addition step is often rate-limiting and benefits from higher temperatures, while reductive elimination is generally fast under these conditions [32] [36]. Temperature optimization must consider catalyst stability and the thermal decomposition of ligands [34] [35].

Pressure effects are generally less significant for most synthetic approaches to 3-Ethoxy-N-(4-isopropoxybenzyl)aniline, as the reactions do not involve significant volume changes [41] [39]. However, elevated pressure can be beneficial for reactions involving gaseous reagents or for promoting reactions with unfavorable equilibrium constants [42] [39]. High-pressure conditions have been shown to accelerate certain organic reactions and improve yields in specific cases [41] [39].

Purification Techniques

The purification of 3-Ethoxy-N-(4-isopropoxybenzyl)aniline requires careful selection of appropriate techniques based on the specific impurities present and the desired level of purity [43] [44]. The compound's physical and chemical properties, including its basic nature and moderate lipophilicity, influence the choice of purification methods [45] [46].

Column chromatography represents the most versatile purification technique for this compound. Silica gel chromatography using hexane/ethyl acetate gradient elution provides excellent separation of the target compound from unreacted starting materials and side products [43] [44]. The basic nature of the aniline nitrogen requires careful pH control during chromatography, with the addition of triethylamine to the mobile phase often improving peak shapes and recovery [45] [46].

Recrystallization offers an effective purification method when suitable crystallization conditions can be identified. The compound's solubility properties make it amenable to recrystallization from alcoholic solvents such as ethanol or methanol, or from mixed solvent systems [43] [44]. Slow cooling from hot solvent solutions typically yields well-formed crystals with high purity [44] [46].

Acid-base extraction provides a highly efficient purification technique that exploits the basic properties of the aniline nitrogen [43] [44]. Treatment with hydrochloric acid converts the compound to its water-soluble hydrochloride salt, allowing separation from neutral impurities. Subsequent neutralization with sodium hydroxide regenerates the free amine, which can be extracted into organic solvents [44] [47].

Distillation under reduced pressure represents an effective purification method for volatile impurities and can provide high-purity material [43] [45]. The compound's moderate volatility allows for distillation at temperatures around 150-200°C under reduced pressure, although care must be taken to avoid thermal decomposition [44] [46].

Modern purification techniques such as preparative high-performance liquid chromatography offer exceptional purity levels (98-99.5%) for analytical samples or when extremely high purity is required [45] [46]. However, the cost and limited throughput make this technique primarily suitable for laboratory-scale preparations rather than industrial applications [43] [44].

Industrial Scale Considerations

The industrial-scale synthesis of 3-Ethoxy-N-(4-isopropoxybenzyl)aniline requires careful consideration of economic, environmental, and safety factors while maintaining product quality and yield [48] [49]. The transition from laboratory to industrial scale involves significant modifications to reaction conditions, equipment design, and process optimization [50] [51].

Economic considerations play a dominant role in industrial process selection. The cost of starting materials, catalysts, and solvents must be balanced against yield and purity requirements [48] [52]. N-alkylation approaches often provide the most cost-effective route due to the ready availability of starting materials and the absence of expensive catalysts [50] [53]. However, the longer reaction times and lower yields may favor alternative approaches such as reductive amination when throughput requirements are high [49] [54].

Environmental impact assessment is crucial for industrial implementation. The choice of solvents significantly affects the environmental footprint, with preference given to green solvents or solvent-free conditions where possible [48] [52]. Waste minimization through efficient purification methods and solvent recovery systems is essential for sustainable industrial processes [49] [55].

Safety considerations become paramount at industrial scale. The handling of reactive intermediates, the use of high temperatures and pressures, and the presence of flammable solvents require comprehensive safety protocols [50] [51]. The selection of reaction conditions must consider the potential for runaway reactions, the formation of hazardous byproducts, and the compatibility of materials with process equipment [48] [56].

Process optimization for industrial scale involves multiple factors including heat and mass transfer considerations, mixing efficiency, and residence time distribution [50] [54]. The design of reactor systems must account for the specific requirements of each synthetic approach, with continuous flow processes often providing advantages in terms of heat management and process control [51] [57].

Quality control and analytical monitoring become increasingly important at industrial scale. In-line monitoring systems and automated sampling procedures ensure consistent product quality while minimizing manual intervention [50] [56]. The development of robust analytical methods for real-time monitoring of reaction progress and product purity is essential for efficient industrial operation [49] [54].

XLogP3

4.5

Dates

Last modified: 08-16-2023

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